molecular formula C18H25ClN2O5S B13437740 5-[(2R)-2-[[2-(2-Hydroxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide Hydrochloride (Desethyltamsulosin Hydrochloride)

5-[(2R)-2-[[2-(2-Hydroxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide Hydrochloride (Desethyltamsulosin Hydrochloride)

Cat. No.: B13437740
M. Wt: 416.9 g/mol
InChI Key: LATCUAHVIHWTMG-BTQNPOSSSA-N
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Description

5-[(2R)-2-[[2-(2-Hydroxyphenoxy)ethyl]amino]propyl]-2-methoxybenzenesulfonamide Hydrochloride, also known as Desethyltamsulosin Hydrochloride, is a chemical compound that is structurally related to Tamsulosin. Tamsulosin is commonly used as a medication to treat benign prostatic hyperplasia (BPH). Desethyltamsulosin Hydrochloride is a derivative that may have similar or distinct pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Desethyltamsulosin Hydrochloride typically involves multiple steps, starting from basic organic compounds. The process may include:

    Formation of the sulfonamide group: This can be achieved by reacting a suitable amine with a sulfonyl chloride.

    Introduction of the hydroxyphenoxyethyl group: This step may involve etherification reactions.

    Formation of the final product: The final compound is obtained by combining the intermediate products under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production methods for Desethyltamsulosin Hydrochloride would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

Desethyltamsulosin Hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might produce a sulfone, while reduction might produce an amine.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying receptor interactions and signaling pathways.

    Medicine: Potential therapeutic applications similar to Tamsulosin, such as treating BPH.

    Industry: As a chemical intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of Desethyltamsulosin Hydrochloride would likely involve binding to alpha-1 adrenergic receptors, similar to Tamsulosin. This binding inhibits the receptors, leading to relaxation of smooth muscle in the prostate and bladder neck, thereby improving urine flow in patients with BPH.

Comparison with Similar Compounds

Similar Compounds

    Tamsulosin: The parent compound, used to treat BPH.

    Alfuzosin: Another alpha-1 adrenergic receptor antagonist used for BPH.

    Silodosin: A selective alpha-1 adrenergic receptor antagonist with similar therapeutic uses.

Uniqueness

Desethyltamsulosin Hydrochloride may have unique pharmacokinetic or pharmacodynamic properties compared to its parent compound and other similar drugs. These differences could affect its efficacy, side effects, and overall therapeutic profile.

Properties

Molecular Formula

C18H25ClN2O5S

Molecular Weight

416.9 g/mol

IUPAC Name

5-[(2R)-2-[2-(2-hydroxyphenoxy)ethylamino]propyl]-2-methoxybenzenesulfonamide;hydrochloride

InChI

InChI=1S/C18H24N2O5S.ClH/c1-13(20-9-10-25-16-6-4-3-5-15(16)21)11-14-7-8-17(24-2)18(12-14)26(19,22)23;/h3-8,12-13,20-21H,9-11H2,1-2H3,(H2,19,22,23);1H/t13-;/m1./s1

InChI Key

LATCUAHVIHWTMG-BTQNPOSSSA-N

Isomeric SMILES

C[C@H](CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2O.Cl

Canonical SMILES

CC(CC1=CC(=C(C=C1)OC)S(=O)(=O)N)NCCOC2=CC=CC=C2O.Cl

Origin of Product

United States

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